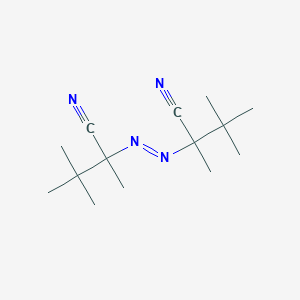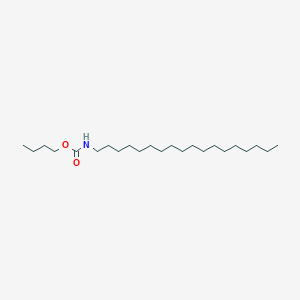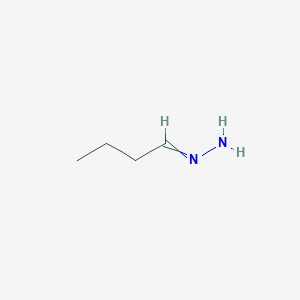![molecular formula C27H28N2 B14664078 4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) CAS No. 36429-95-5](/img/structure/B14664078.png)
4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields such as dye manufacturing and analytical chemistry. It is a derivative of N,N-dimethylaniline and naphthalene, characterized by its complex molecular structure and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate under controlled conditions. This reaction is carried out in the presence of a catalyst such as sodium methoxide, which facilitates the formation of the desired product . The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of polymers and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with enzymes and proteins, influencing their activity and function. The pathways involved include electron transfer and binding to active sites on enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): A similar compound with applications in dye manufacturing and analytical chemistry.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound used in similar applications.
Uniqueness
4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) is unique due to its naphthalene moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
36429-95-5 |
|---|---|
Formule moléculaire |
C27H28N2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-naphthalen-1-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H28N2/c1-28(2)23-16-12-21(13-17-23)27(22-14-18-24(19-15-22)29(3)4)26-11-7-9-20-8-5-6-10-25(20)26/h5-19,27H,1-4H3 |
Clé InChI |
PEVCIXZDEUGXER-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)







![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)

![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
![2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid](/img/structure/B14664052.png)
